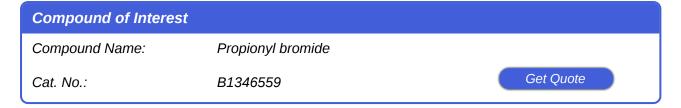


# Propionyl Bromide: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of **propionyl bromide** (CAS No. 598-22-1), a versatile reagent in organic synthesis. This document details its chemical identity, physical and chemical properties, key synthetic protocols, and primary applications, with a focus on data relevant to research and development in the pharmaceutical and chemical industries.

# **Chemical Identity: Synonyms and Alternative Names**

**Propionyl bromide** is an acyl bromide with the chemical formula C<sub>3</sub>H<sub>5</sub>BrO. It is also commonly referred to by several alternative names and synonyms in scientific literature and commercial listings. A comprehensive list of these identifiers is provided below.



Туре	Name	
IUPAC Name	Propanoyl bromide	
Synonyms	Propionic acid bromide	
1-Bromo-1-propanone		
Propanoic acid bromide	_	
CAS Number	598-22-1	
EC Number	209-924-0	
MDL Number	MFCD00000116	
InChI	InChI=1S/C3H5BrO/c1-2-3(4)5/h2H2,1H3	
InChlKey	RIBFXMJCUYXJDZ-UHFFFAOYSA-N	
SMILES	CCC(=O)Br	

# **Physicochemical Properties**

**Propionyl bromide** is a colorless to pale yellow, fuming liquid with a pungent odor.[1] It is a highly reactive compound, particularly sensitive to moisture. The key physicochemical properties are summarized in the table below for easy reference.



Property	Value	References
Molecular Weight	136.98 g/mol	[1][2]
Boiling Point	103-105 °C	[1][3]
Melting Point	-40 °C	[4][5]
Density	1.521 g/mL at 25 °C	[1]
Refractive Index (n20/D)	1.455	
Flash Point	52 °C (126 °F) - closed cup	[4]
Solubility	Soluble in ether; decomposes in water and alcohol.	[1][6]
Purity (Typical)	≥97% (by GC)	[1]

# Synthesis of Propionyl Bromide: An Experimental Protocol

**Propionyl bromide** is commonly synthesized through the bromination of propionic acid. One established method involves the use of bromine with red phosphorus as a catalyst.[3] This process is a cornerstone for producing this valuable reagent in a laboratory or industrial setting.

## **Reaction Principle**

The synthesis proceeds via the in-situ formation of phosphorus tribromide (PBr<sub>3</sub>) from red phosphorus and bromine. The PBr<sub>3</sub> then reacts with propionic acid to yield **propionyl bromide**. The overall reaction is as follows:

 $3 \text{ CH}_3\text{CH}_2\text{COOH} + \text{P} + 1.5 \text{ Br}_2 \rightarrow 3 \text{ CH}_3\text{CH}_2\text{COBr} + \text{H}_3\text{PO}_3$ 

# **Detailed Experimental Protocol**

The following protocol is adapted from a patented synthesis method.[3]

Materials:



- Propionic acid
- Bromine
- Red phosphorus (catalyst)
- 1,2-Dichloropropane (solvent)

#### Procedure:

- To a reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser, add propionic acid, 1,2-dichloropropane (solvent), and the red phosphorus catalyst.
- Heat the mixture to 80-90 °C while stirring.
- Slowly add bromine dropwise from the dropping funnel.
- After the addition is complete, maintain the reaction under reflux for 10-12 hours.
- Following the reflux period, increase the temperature to 92-97 °C to distill off the solvent.
- Continue to heat the reaction mixture to 103-105 °C to collect the crude propionyl bromide as a pale yellow or transparent liquid.
- The crude product can be further purified by distillation.

Example Embodiment: In one specific example, 1.2 moles of propionic acid (88.8 g), 650 g of 1,2-dichloropropane, and 50 g of red phosphorus were charged into the reactor.[3] The mixture was heated to 90 °C, and 1.0 mole of bromine (80 g) was added dropwise.[3] The reaction was refluxed for 10 hours.[3] After solvent removal, 89 g of pure **propionyl bromide** was obtained by distillation at 103-105 °C, corresponding to a yield of 65%.[3]

# **Chemical Reactivity and Applications**

**Propionyl bromide** is a highly reactive acylating agent, primarily used to introduce the propionyl group (CH<sub>3</sub>CH<sub>2</sub>CO-) into various molecules.[7][8] Its reactivity stems from the good leaving group ability of the bromide ion.



### **Key Reactions**

- Acylation: It readily reacts with nucleophiles such as alcohols to form esters and with amines to form amides.[7][8] This reactivity is fundamental to its application in organic synthesis.
- Friedel-Crafts Acylation: Propionyl bromide can be used in Friedel-Crafts acylation reactions to introduce a propionyl group onto an aromatic ring, a key step in the synthesis of various aromatic ketones.
- Hydrolysis: It reacts vigorously with water to hydrolyze into propionic acid and hydrobromic acid.[7] This necessitates handling the compound under anhydrous conditions.

### **Primary Applications**

- Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), including some nucleoside medicines used in antiviral and anticancer therapies.[3][4][8]
- Agrochemical Synthesis: Propionyl bromide is utilized in the manufacturing of pesticides and other crop protection agents.[4]
- Organic Synthesis Reagent: It is a versatile reagent for introducing the propionyl moiety in a wide range of organic transformations.

## **Spectroscopic Data**

Spectroscopic data is essential for the characterization and quality control of **propionyl bromide**.

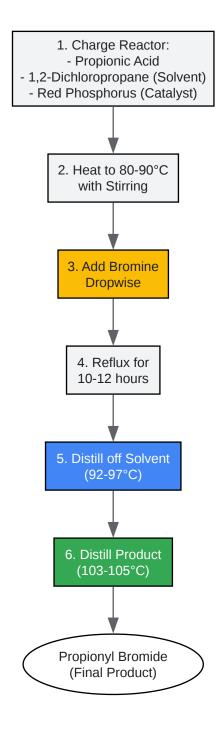
- Nuclear Magnetic Resonance (NMR):
  - <sup>1</sup>H NMR data is available for **propionyl bromide**, which can be used to confirm its structure.[9]
  - <sup>13</sup>C NMR spectral data has also been reported.[10]
- Infrared (IR) Spectroscopy: IR spectra of propionyl bromide are available and show characteristic absorptions for the acyl bromide functional group.[2]



Mass Spectrometry (MS): Mass spectral data, including GC-MS, is available for propionyl
bromide, providing information on its molecular weight and fragmentation pattern.[2][11]

# **Visualized Synthesis Workflow**

The following diagram illustrates the key steps in the synthesis of **propionyl bromide** as described in the experimental protocol section.





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Caption: Workflow for the synthesis of **propionyl bromide**.

# Safety and Handling

**Propionyl bromide** is a hazardous substance and must be handled with appropriate safety precautions.

- It is a flammable liquid and vapor.
- It causes severe skin burns and eye damage.[2]
- It reacts violently with water, releasing toxic hydrogen bromide gas.[5][7]
- Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield, must be worn.
- Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from moisture and incompatible materials.[1]

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- To cite this document: BenchChem. [Propionyl Bromide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346559#propionyl-bromide-synonyms-and-alternative-names]

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